Pudexacianinium

Description

Properties

CAS No. |

2243793-21-5 |

|---|---|

Molecular Formula |

C135H197N4O73+ |

Molecular Weight |

3044.0 g/mol |

IUPAC Name |

3-[(2E)-2-[2-[3-[(E)-2-[1,1-dimethyl-3-[3-oxo-3-[3-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26R,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,41,42,43,44,45,46,47,48,49-tridecahydroxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-40-yl]oxy]propylamino]propyl]benzo[e]indol-3-ium-2-yl]ethenyl]-2-methoxycyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]-N-[3-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,42,43,44,45,46,47,48,49-tridecahydroxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-41-yl]oxy]propyl]propanamide |

InChI |

InChI=1S/C135H196N4O73/c1-134(2)71(138(55-23-19-49-13-6-8-17-53(49)75(55)134)31-27-73(154)136-29-11-33-183-118-102(181)132-197-70(48-153)117(118)212-131-100(179)87(166)113(66(44-149)196-131)208-127-96(175)83(162)109(62(40-145)192-127)204-123-92(171)79(158)105(58(36-141)188-123)200-120-89(168)78(157)106(59(37-142)185-120)201-124-93(172)82(161)110(63(41-146)189-124)205-128-97(176)86(165)114(209-132)67(45-150)193-128)25-21-51-15-10-16-52(103(51)182-5)22-26-72-135(3,4)76-54-18-9-7-14-50(54)20-24-56(76)139(72)32-28-74(155)137-30-12-34-184-119-101(180)116-69(47-152)198-133(119)211-115-68(46-151)195-129(99(178)88(115)167)207-111-64(42-147)191-125(95(174)84(111)163)203-107-60(38-143)187-121(91(170)80(107)159)199-104-57(35-140)186-122(90(169)77(104)156)202-108-61(39-144)190-126(94(173)81(108)160)206-112-65(43-148)194-130(210-116)98(177)85(112)164/h6-9,13-14,17-26,57-70,77-102,104-133,140-153,156-181H,10-12,15-16,27-48H2,1-5H3,(H-,136,137,154,155)/p+1/t57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101+,102-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-/m1/s1 |

InChI Key |

YTSRTYDSGUUGAS-ZKNIEEHQSA-O |

Isomeric SMILES |

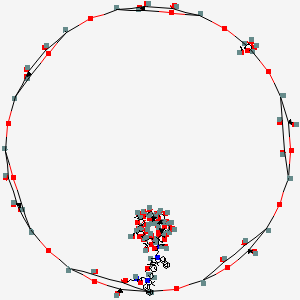

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)NCCCO[C@@H]4[C@H]([C@@H]5O[C@@H]([C@H]4O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]1[C@@H]([C@H]([C@H](O5)[C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)O)O)CO)O)/C=C/C1=C(C(=C/C=C/2\C(C3=C(N2CCC(=O)NCCCO[C@@H]2[C@H]([C@H]4[C@H](O[C@@H]2O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]2[C@H](O[C@H](O4)[C@@H]([C@H]2O)O)CO)CO)CO)CO)CO)CO)CO)O)C=CC2=CC=CC=C23)(C)C)CCC1)OC)C |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)NCCCOC4C(C5OC(C4OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)OC1C(C(C(O5)C(O1)CO)O)O)O)O)O)O)O)O)O)O)O)O)CO)O)C=CC1=C(C(=CC=C2C(C3=C(N2CCC(=O)NCCCOC2C(C4C(OC2OC2C(OC(C(C2O)O)OC2C(OC(C(C2O)O)OC2C(OC(C(C2O)O)OC2C(OC(C(C2O)O)OC2C(OC(C(C2O)O)OC2C(OC(O4)C(C2O)O)CO)CO)CO)CO)CO)CO)CO)O)C=CC2=CC=CC=C23)(C)C)CCC1)OC)C |

Origin of Product |

United States |

The Dawn of a New Imaging Era: Near Infrared Fluorescence in Biomedicine

Near-infrared (NIR) fluorescent imaging has become an indispensable tool across various biomedical disciplines, offering real-time, high-resolution visualization of biological structures and processes. proquest.com Operating within the 700-900 nm spectral window, NIR imaging has the advantage of minimizing tissue autofluorescence and light scattering, which allows for deeper tissue penetration compared to imaging with visible light. ohsu.eduamegroups.org This capability has fueled significant advancements in both preclinical and clinical settings, ranging from anatomical mapping to the molecular imaging of specific biomarkers. proquest.com

In the context of surgery, NIR fluorescence imaging provides surgeons with a non-ionizing, real-time guidance system that enhances the visualization of critical anatomical structures that might otherwise be difficult to discern. ohsu.eduamegroups.org This technology is instrumental in improving the precision of surgical interventions, with applications in oncology for tumor resection and in reconstructive surgery for assessing tissue viability. ohsu.eduamegroups.org The development of targeted NIR fluorophores continues to expand the potential of this imaging modality, promising to further refine surgical accuracy and improve patient outcomes. amegroups.org

The Next Generation: Advancing Bioimaging with Indocyanine Green Derivatives

Indocyanine green (ICG) has long been a cornerstone of near-infrared fluorescence imaging in medicine. engconfintl.orgrsc.org As a tricarbocyanine dye, it is widely used for assessing tissue perfusion and for lymphatic mapping. engconfintl.orgrsc.orgnih.gov However, the clinical utility of ICG is not without its limitations. These include rapid degradation in aqueous solutions, a short half-life, and non-specific binding to plasma proteins, which can sometimes lead to a diffuse background signal. rsc.orgyoutube.com Furthermore, some studies have noted that tumors located deep within tissues may not be adequately visualized. nih.gov

To address these shortcomings, researchers have focused on developing derivatives of ICG. mdpi.comrsc.org These next-generation compounds are engineered to have improved stability, enhanced fluorescence, and better targeting capabilities. rsc.orgmdpi.com A common strategy involves encapsulating ICG or its derivatives within nanoparticles to protect the dye from degradation and to facilitate more specific delivery to target tissues. rsc.orgmdpi.com Pudexacianinium is a notable example of an ICG derivative developed to overcome the limitations of its predecessor. nih.govnih.gov Its design focuses on specific excretion pathways, offering a more targeted approach to imaging particular anatomical structures. nih.gov

The Journey of Pudexacianinium: from University Labs to Clinical Trials

Strategies for Indocyanine Derivative Formation

Pudexacianinium is fundamentally a derivative of indocyanine green (ICG), a well-established tricarbocyanine dye known for its near-infrared fluorescence properties smolecule.comcancer.govnih.gov. The synthetic approach begins with modifications to the ICG structure to enhance specific characteristics. These strategies are focused on improving the compound's solubility and fluorescence properties smolecule.com. Pudexacianinium possesses a heptamethine cyanine (B1664457) skeleton, which is characteristic of many NIRF dyes patsnap.com. Photo-optically, it exhibits properties similar to ICG, with an absorption maximum typically around 780-790 nm and a fluorescence emission maximum around 820 nm, enabling effective visualization in the near-infrared spectrum researchgate.netisfgs.org. The design of Pudexacianinium specifically aimed to achieve high water solubility, low self-aggregation (which can reduce fluorescence), and enhanced optical and chemical stability google.com.

Purification Techniques for Chemical Purity and Reproducibility

Ensuring high chemical purity and reproducibility is paramount in the synthesis of pharmaceutical imaging agents like Pudexacianinium. The synthetic process involves rigorous purification steps to isolate the desired compound from unreacted starting materials, intermediates, and any by-products generated during the reactions smolecule.com. While specific proprietary purification protocols for Pudexacianinium are not detailed in all publicly available information, general pharmaceutical synthesis practices include a range of techniques. These can involve combinations of methods such as ion exchange chromatography, reverse osmosis (RO), electro-deionization (EDI), and ultrafiltration who.int. Such purification strategies are essential for obtaining a well-characterized product suitable for clinical applications.

Exploratory Synthetic Schemes for Zwitterionic Structures

Pudexacianinium is characterized as a zwitterionic near-infrared fluorophore researchgate.netresearchgate.net. The development of such molecules often involves exploring diverse synthetic schemes to create novel zwitterionic chemical structures. These efforts are driven by the aim to engineer molecules with balanced surface charges, which can lead to desirable properties such as renal-exclusive clearance and reduced non-specific background binding researchgate.net. Research in related fluorophores has utilized complementary synthetic pathways to achieve these zwitterionic configurations, underscoring the importance of synthetic chemistry in tailoring molecular properties for targeted applications researchgate.net.

Table 1: Key Physicochemical Properties of Pudexacianinium Chloride

| Property | Value | Primary Source(s) |

| Molecular Weight | 3079.4 g/mol | nih.govhodoodo.com |

| Chemical Formula | C135H197ClN4O73 | hodoodo.com |

| Absorption Maximum | ~780-790 nm | cancer.govresearchgate.netisfgs.org |

| Emission Maximum | ~820 nm | researchgate.netisfgs.org |

| Structural Basis | Derivative of Indocyanine Green (ICG) | cancer.govnih.govgoogle.com |

| Key Conjugation | Conjugated with cyclodextrin (B1172386) moieties | isfgs.orggoogle.comhodoodo.com |

| Charge Character | Zwitterionic | researchgate.netresearchgate.net |

Selected Research Findings:

Preclinical studies have demonstrated the efficacy of Pudexacianinium in ureter visualization. For instance, intravenous administration of Pudexacianinium at a dose of 0.01 mg/kg allowed for ureter visualization for up to 3 hours post-administration in animal models. Further analysis indicated that 100% of animals showed visible ureters up to 3 hours after administration at this dose, compared to 33% at a lower dose of 0.001 mg/kg google.com. These findings highlight the dose-dependent effectiveness achieved through its synthesis and formulation.

Compound Name List:

Pudexacianinium

Pudexacianinium chloride

Indocyanine green (ICG)

Cyclodextrin

β-cyclodextrin

ZW800-1 (mentioned in context of similar zwitterionic fluorophores)

CD-NIR-1 (mentioned in context of similar β-cyclodextrin coated probes)

Spectroscopic Principles and Optical Performance

Near-Infrared Fluorescence (NIRF) Modalities

Pudexacianinium exhibits properties that make it suitable for NIRF imaging modalities. NIRF imaging utilizes light in the 700–900 nm range, which offers advantages such as reduced autofluorescence from biological tissues and deeper light penetration compared to visible light nih.govmdpi.comntno.orgnih.gov. Pudexacianinium, an indocyanine green derivative, shares similar NIRF properties with ICG, with an absorption peak at 780 nm and a fluorescence emission peak at 820 nm nih.govresearchgate.netresearchgate.net. This spectral profile allows for its detection using standard NIRF imaging equipment nih.govresearchgate.netgoogle.com.

The compound's hydrophilic nature and rapid urinary clearance are key to its application in ureter visualization nih.govresearchgate.netresearchgate.net. Unlike ICG, which is primarily cleared by the liver, Pudexacianinium is efficiently excreted into the urine through the kidneys, enabling real-time visualization of the urinary tract nih.govresearchgate.netresearchgate.netgoogle.com. This characteristic is essential for accurate intraoperative identification and avoidance of ureteral damage during abdominopelvic surgeries nih.govresearchgate.netgoogle.com. Preclinical studies have shown that Pudexacianinium can visualize ureters for up to 3 hours post-administration at specific dosages google.com. Clinical trials have demonstrated successful intraoperative ureter visualization, with fluorescence intensity correlating with administered doses nih.govnih.gov.

Wavelength Characteristics in Biomedical Imaging Contexts

The specific wavelength characteristics of Pudexacianinium are critical for its performance in biomedical imaging. Its absorption spectrum peaks at 780 nm, and its fluorescence emission spectrum peaks at 820 nm nih.govresearchgate.netresearchgate.net. These wavelengths fall within the near-infrared window, which is advantageous for deep tissue imaging mdpi.comntno.org. The absorption and emission profiles are comparable to those of ICG, allowing for compatibility with existing NIRF detection systems nih.govresearchgate.netgoogle.com.

The compound's spectral properties are also designed to minimize overlap with other fluorescent agents or endogenous fluorophores, thereby enhancing specificity in complex biological environments chemrxiv.orgmdpi.com. The spectral fingerprint of Pudexacianinium, characterized by its excitation and emission wavelengths, allows for targeted visualization of the ureters against background tissues nih.govresearchgate.netmdpi.com.

Table 1: Key Wavelength Characteristics of Pudexacianinium

| Property | Value | Reference |

| Absorption Maximum | 780 nm | nih.govresearchgate.netresearchgate.net |

| Emission Maximum | 820 nm | nih.govresearchgate.netresearchgate.net |

| Spectral Range | Near-Infrared | nih.govmdpi.com |

Photophysical Mechanisms Underlying Fluorescence Emission

The fluorescence emission of Pudexacianinium arises from the absorption of excitation light, leading to an electronic transition to a higher energy state, followed by relaxation back to the ground state with the emission of a photon unipi.ithoriba.comjasco-global.com. While specific detailed photophysical mechanisms for Pudexacianinium are not extensively detailed in the provided search results, it is understood to be a derivative of indocyanine green, which are heptamethine cyanine (B1664457) dyes researchgate.netresearchgate.netpatsnap.com. These types of molecules typically exhibit strong absorption and fluorescence in the NIR region due to their extended π-electron systems mdpi.comresearchgate.net.

Key photophysical parameters that govern fluorescence include quantum yield and fluorescence lifetime unipi.ithoriba.comarxiv.org. The quantum yield (ΦF) represents the efficiency of fluorescence emission, defined as the ratio of emitted photons to absorbed photons horiba.com. Fluorescence lifetime (τF) is the average time a molecule stays in the excited state before emitting a photon chemrxiv.orgunipi.itarxiv.org. While specific values for Pudexacianinium's quantum yield and lifetime are not explicitly stated in the provided snippets, research on similar NIR dyes indicates that these parameters are crucial for achieving sufficient signal-to-noise ratios in imaging applications chemrxiv.orgarxiv.org. The design of Pudexacianinium aims for optimal photophysical properties that ensure bright and stable fluorescence for intraoperative guidance nih.govresearchgate.netgoogle.com.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Research

Theoretical Frameworks of Compartmental Pharmacokinetic Models

Compartmental modeling is a fundamental tool in pharmacokinetics, used to describe the absorption, distribution, metabolism, and excretion (ADME) of a drug. These models simplify the complex biological system into a series of hypothetical compartments, allowing for the estimation of key PK parameters like clearance and volume of distribution allucent.com.

Development of Multi-Compartment Models for Pudexacianinium Disposition

Studies have successfully developed multi-compartment models to describe the disposition of Pudexacianinium. A 3-compartment population pharmacokinetic model was utilized to effectively characterize the concentration-time profiles of Pudexacianinium in both plasma and urine researchgate.netresearchgate.netnih.govcolab.ws. This approach is essential for understanding how the compound is distributed throughout the body and eventually eliminated allucent.comuoanbar.edu.iq. The disposition of Pudexacianinium is characterized by its rapid excretion into urine, with nearly complete elimination occurring within 24 hours google.com.

Integration of Urine Output Compartment in Modeling Approaches

To accurately capture the elimination characteristics of Pudexacianinium, which is primarily excreted unchanged in urine, models have incorporated a urine output compartment researchgate.netresearchgate.netnih.govcolab.ws. This integration is vital for predicting urinary concentrations, which are directly linked to the compound's pharmacodynamic effect (ureter visualization) researchgate.netresearchgate.netnih.govcolab.wsgoogle.comnih.gov. The rapid and near-complete urinary excretion of Pudexacianinium supports its utility as a visualization agent researchgate.netgoogle.comnih.gov.

Physiological Factors Influencing Compound Clearance and Distribution

Several physiological factors can influence how Pudexacianinium is cleared from the body and distributed.

Role of Glomerular Filtration Rate in Renal Elimination

The individual estimated glomerular filtration rates (GFR) have been identified as having a significant impact on Pudexacianinium's clearance researchgate.netresearchgate.netnih.govcolab.ws. GFR is a key determinant of renal drug elimination, as it governs the rate at which substances are filtered from the blood into the urine derangedphysiology.comnih.govnih.gov. Understanding the relationship between GFR and Pudexacianinium clearance is crucial for predicting its pharmacokinetics in diverse patient populations, especially those with varying degrees of renal function derangedphysiology.comnih.govnih.govresearchgate.net.

Pharmacodynamic Correlates for Imaging Efficacy

The primary pharmacodynamic effect of Pudexacianinium is its ability to enable ureter visualization through near-infrared fluorescence imaging.

Relationship between Urine Concentration and Visualization Output

The concentration of Pudexacianinium in urine is a critical pharmacodynamic surrogate marker for its imaging efficacy researchgate.netresearchgate.netnih.govcolab.wspatsnap.com. Studies have established a direct relationship between urine concentration and the output of visualization. Preclinical results in minipigs suggested that a urine concentration of approximately 1 pg/mL would be sufficient for near-infrared fluorescence (NIR-F) ureter imaging google.com. Human studies have further supported this, indicating that achieving target urine concentrations over a specific threshold (e.g., 1 μg/mL) for a defined period (e.g., 3 hours) is necessary for clear ureter visualization researchgate.netnih.govpatsnap.com. For instance, successful intraoperative ureter visualization has been correlated with specific dose levels, with higher doses generally leading to stronger fluorescence intensity researchgate.netnih.gov.

Population Pharmacokinetic Simulations for Research Design

The development of Pudexacianinium (ASP5354) chloride, an indocyanine green derivative designed for enhanced ureter visualization during surgery, heavily relied on population pharmacokinetic (PK) modeling and simulation to inform its clinical research design, particularly for dose selection in early-phase studies researchgate.netnih.gov. The primary objective was to establish appropriate doses for a Phase 2, dose-ranging study (NCT04238481) by understanding how Pudexacianinium concentrations in plasma and urine relate to its intended pharmacodynamic effect – ureter visualization researchgate.netnih.gov.

Development of the Population Pharmacokinetic Model A robust 3-compartment population PK model, incorporating a urine output compartment, was developed using data derived from a Phase 1 single-ascending-dose study in healthy participants. This model was capable of accurately describing the concentration-time profiles of Pudexacianinium in both plasma and urine researchgate.netnih.govgoogle.com. The model's development was crucial for understanding inter-individual variability and identifying factors influencing drug disposition allucent.com.

Identification of Key Covariates Analysis of the population PK model revealed that individual estimated glomerular filtration rates (eGFR) significantly impacted Pudexacianinium clearance. This finding underscored the importance of renal function in determining drug exposure and guided considerations for potential patient stratification or dose adjustments in future studies researchgate.netnih.gov.

Simulations for Dose Setting and Research Design Leveraging the developed population PK model, simulations were conducted to predict Pudexacianinium concentrations under various dosing scenarios. Specifically, simulations indicated that a 1.0 mg intravenous (IV) injection would likely achieve target urine concentrations exceeding 1 µg/mL for a duration of at least 3 hours post-dose. This target concentration was established based on previous nonclinical studies demonstrating successful ureter visualization at this threshold, assuming a urine production rate of 1.0 mL/min researchgate.netnih.gov.

These simulation-driven insights directly informed the design of the Phase 2 study. Based on the modeling and simulation results, doses of 0.3 mg, 1.0 mg, and 3.0 mg were proposed for evaluation in the Phase 2 trial. The observed plasma concentrations in Phase 1 were generally consistent with the model's predictions, providing confidence in the simulation's utility for research design researchgate.netnih.gov. Subsequent Phase 2 study findings confirmed that doses of 1.0 mg and 3.0 mg Pudexacianinium provided successful intraoperative ureter visualization for the duration of minimally invasive colorectal procedures researchgate.netnih.govresearchgate.net.

Summary of Simulation Findings and Research Design Implications

| Simulation Parameter / Research Element | Value / Description | Notes |

| Target Urine Concentration | > 1 µg/mL | Determined from nonclinical studies for successful ureter visualization. |

| Target Duration | ≥ 3 hours | Post-dose, for sustained visualization during surgery. |

| Assumed Urine Production Rate | 1.0 mL/min | Parameter used in PK simulations. |

| Simulated Dose for Target Achievement | 1.0 mg IV | Predicted to achieve target urine concentrations and duration. |

| Proposed Doses for Phase 2 Study | 0.3 mg, 1.0 mg, 3.0 mg | Selected based on PK simulations and preclinical efficacy data. |

| Observed Ureter Visualization Success | Successful at 1.0 mg and 3.0 mg | In Phase 2 surgical patients, supporting simulation-derived dose selection. |

Compound List:

Pudexacianinium (ASP5354)

Indocyanine green

Mechanisms of Biological Interaction and Action in Imaging

Hydrophilic Properties and Rapid Renal Excretion Pathways

Pudexacianinium chloride is characterized by its inherent hydrophilic properties nih.govresearchgate.netnih.goveventscribe.netgoogle.com. This chemical characteristic is fundamental to its pharmacokinetic profile, enabling efficient elimination from the body. Following intravenous administration, Pudexacianinium is primarily and rapidly excreted by the kidneys into the urine smolecule.comnih.gov. Clinical studies have consistently demonstrated that this urinary excretion is rapid and nearly complete. In Phase 1 studies, the percentage of intact Pudexacianinium recovered in urine typically ranged from 76.8% to 100% of the administered dose across various dose levels, indicating minimal retention within the body google.com. The mean plasma terminal elimination half-life of Pudexacianinium has been reported to be between 2.1 and 3.6 hours eventscribe.netresearchgate.net. During Phase 2 clinical trials, specific percentages of the administered dose were observed to be excreted into urine during the surgical procedure itself. These findings are summarized below:

Table 1: Pudexacianinium Excretion in Phase 2 Study (During Surgery)

| Dose (mg) | Mean Percent Excreted into Urine (± SD) |

|---|---|

| 0.3 | 22.3% ± 8.0% |

| 1.0 | 15.6% ± 10.0% |

Furthermore, Phase 1 studies indicated that a substantial portion of the administered dose was recovered unchanged in the urine, with figures ranging from 77% to 100% nih.govresearchgate.net.

Table 2: Pudexacianinium Recovery in Phase 1 Studies (Total Unchanged in Urine)

| Dose Range (mg) | Percentage of Dose Recovered Unchanged in Urine |

|---|

Non-Metabolic Disposition in Biological Systems

The disposition of Pudexacianinium within biological systems is characterized by its minimal metabolic transformation. Upon intravenous administration, the compound is predominantly excreted unchanged in the urine nih.govresearchgate.net. This suggests that Pudexacianinium does not undergo significant metabolism by the body's enzymatic pathways. Its rapid urinary clearance, driven by its hydrophilic nature, ensures that the majority of the administered dose is eliminated in its original chemical form nih.govresearchgate.netnih.gov. This non-metabolic clearance pathway is critical for its function as an imaging agent, contributing to predictable pharmacokinetic behavior and minimizing the potential for active metabolites.

Target-Independent Contrast Enhancement Principles

Pudexacianinium functions as a diagnostic imaging agent by enhancing the visualization of anatomical structures, specifically the ureters, during surgical procedures smolecule.com. Its mechanism of contrast enhancement relies on its optical properties and its distribution within bodily fluids, rather than on binding to specific cellular targets or receptors. After intravenous administration, Pudexacianinium exhibits near-infrared fluorescence (NIR-F) properties, with characteristic absorption and emission peaks that allow for detection by specialized imaging systems nih.govresearchgate.neteventscribe.netsmolecule.com.

As Pudexacianinium is rapidly excreted into the urine, it accumulates within the lumen of the ureters. This accumulation of the fluorescent compound within the urine creates a distinct contrast signal that can be detected by NIR-F imaging technology nih.govresearchgate.netastellas.comastellas.comresearchgate.netnih.govsmolecule.com. The observed fluorescence intensity is directly correlated with the concentration of Pudexacianinium present in the urine within the ureter, which in turn allows surgeons to effectively visualize the anatomical path of the ureter smolecule.com. The concentration of Pudexacianinium in the urine is considered a key pharmacodynamic surrogate marker for its visualization efficacy researchgate.netresearchgate.netnih.gov. This method of contrast enhancement, which depends on the agent's presence in the urinary tract to outline the ureter, is independent of specific molecular binding interactions with cellular components, thereby classifying it as a target-independent mechanism for anatomical visualization.

Compound Names Mentioned:

| Compound Name | Alternative Name(s) |

|---|---|

| Pudexacianinium | ASP5354 |

Preclinical Research and Experimental Model Systems

In Vivo Investigations in Animal Models

Preclinical investigations in animal models have been crucial in elucidating the behavior and efficacy of Pudexacianinium. These studies have primarily focused on its rapid renal excretion and its interaction with vascular structures, providing foundational data for its clinical application.

Animal Models for Renal Clearance Studies

The hydrophilic nature of Pudexacianinium facilitates its rapid and near-complete excretion via the kidneys, a key characteristic for its intended use as an intraoperative imaging agent. Studies in various animal species have confirmed this property.

In a preclinical study utilizing a minipig model, Pudexacianinium demonstrated a high degree of renal excretion, with approximately 95% of the administered dose being eliminated within six hours following intravenous administration google.com. Further investigations in rat models have shown that Pudexacianinium exhibits ultrarapid clearance by the kidneys into the urinary bladder. Specifically, in rat studies, 96% of the administered dose was excreted at the first urination without undergoing any chemical modification, underscoring its efficient renal elimination pathway acs.org. Population pharmacokinetic modeling has also been employed to describe the concentration-time profiles of Pudexacianinium, incorporating urine output compartments and assessing the impact of individual glomerular filtration rates on its clearance researchgate.netresearchgate.net.

Table 1: Renal Excretion Profile of Pudexacianinium in Animal Models

| Animal Model | Excretion Metric | Finding | Reference |

| Minipig | Total Excretion | 95% excreted within 6 hours | google.com |

| Rat | Excretion at first urination | 96% excreted with no chemical modification | acs.org |

| Rat | Clearance mechanism | Rapid leakage from capillaries into stroma (related to vascular permeability) | researchgate.net |

Exploration of Vascular Permeability in Animal Models

Understanding Pudexacianinium's interaction with blood vessels and its ability to extravasate into tissues is vital for its imaging capabilities, particularly in distinguishing target tissues from surrounding areas.

Studies in rat models have investigated the vascular permeability of Pudexacianinium by comparing its behavior in normal skin versus skin treated with histamine, a known enhancer of vascular permeability. In these experiments, Pudexacianinium demonstrated increased vascular permeability in histamine-treated skin compared to normal skin, indicating that its leakage from capillaries is influenced by the permeability status of the vasculature researchgate.net. Furthermore, research has shown that Pudexacianinium's mechanism for imaging relies on its specific and rapid leakage from capillaries into the stroma of carcinoma tissues, allowing for the distinction of cancerous tissues from normal ones based on its near-infrared fluorescence (NIRF) signals researchgate.net. This selective leakage contributes to its utility in identifying specific anatomical structures or pathological sites.

Table 2: Vascular Permeability Findings in Rat Dermis

| Treatment Group | Observation | Significance | Reference |

| Histamine-treated skin | Higher vascular permeability of Pudexacianinium | Enhanced permeability compared to normal skin | researchgate.net |

| Normal skin | Baseline vascular permeability | Lower permeability compared to histamine-treated skin | researchgate.net |

| Carcinoma tissues | Specific and rapid leakage from capillaries into the stroma | Mechanism for imaging relies on this extravasation | researchgate.net |

Toxicological Assessment Methodologies in Non-Human Primates

Non-human primates (NHPs), particularly cynomolgus monkeys, have been utilized in preclinical toxicology studies to assess the safety profile of Pudexacianinium. These assessments are critical for understanding potential adverse effects before human trials.

In a toxicological study conducted in cynomolgus monkeys, Pudexacianinium chloride was administered once daily for a duration of four weeks. The highest dose tested in this study was 300 mg/kg (as the free form). The findings indicated that Pudexacianinium was well tolerated at the tested doses, with no observed toxicity-related changes throughout the study period google.com. This suggests a favorable safety margin for Pudexacianinium in this primate model.

Table 3: Toxicological Assessment in Cynomolgus Monkeys

| Study Parameter | Finding | Reference |

| Dosing Frequency | Once daily for 4 weeks | google.com |

| Highest Dose Tested (free form) | 300 mg/kg | google.com |

| Observed Toxicity | No toxicity-related changes | google.com |

Advanced Research Applications and Theoretical Implications

Intraoperative Surgical Visualization Techniques and Enhancements

Pudexacianinium chloride is engineered as a near-infrared fluorescence imaging agent designed to enhance the visualization of specific anatomical structures during surgery. nih.gov The compound is excited by light at a wavelength of 780 nm and emits fluorescence at 820 nm. researchgate.net This allows surgeons to see illuminated structures in real-time using compatible NIR-F imaging systems. cancer.gov A key characteristic of pudexacianinium is its hydrophilicity, which leads to rapid and complete excretion into the urine following intravenous administration. researchgate.net This property is fundamental to its primary application in surgical settings.

The most extensively researched application of pudexacianinium is the intraoperative visualization of the ureters. cancer.govnih.gov During complex abdominopelvic surgeries, such as colorectal or gynecologic procedures, the ureters are at risk of iatrogenic injury. nih.govresearchgate.net Pudexacianinium is being developed to provide real-time, enhanced anatomical visualization of the ureters, thereby helping to prevent such complications. nih.govresearchgate.net

Upon intravenous administration, the compound is filtered by the kidneys and excreted into the urine, illuminating the entire length of the ureters under near-infrared light. cancer.gov This allows for their clear identification throughout the surgical procedure. nih.gov A phase 2 clinical trial (NCT04238481) evaluated its efficacy in adults undergoing laparoscopic colorectal surgery. nih.govresearchgate.net The primary endpoint was the successful visualization of the ureter 30 minutes after administration and at the end of the surgery. nih.gov The study demonstrated high success rates, particularly at higher doses. nih.govnih.gov

Table 1: Ureteral Visualization Success Rates from Phase 2 Clinical Trial (NCT04238481)

| Dose Administered | Number of Participants | Successful Visualization Rate | Surgeon-Assessed Median Intensity |

| 0.3 mg | 3 | 66.7% (2 of 3) | 1 (Mild) |

| 1.0 mg | 6 | 83.3% (5 of 6) | 2 (Moderate) |

| 3.0 mg | 3 | 100% (3 of 3) | 3 (Strong) |

Data sourced from a phase 2 study in adults undergoing laparoscopic colorectal surgery. nih.govnih.gov

The utility of pudexacianinium extends to a wide range of abdominopelvic surgeries where the ureters are difficult to identify. nih.gov It is under investigation for use in both colorectal and gynecologic surgeries in adult and pediatric patients. nih.govresearchgate.net By providing a clear visual guide to the ureters' location, the agent aims to improve surgical precision and safety across various minimally invasive procedures. nih.gov The compound is currently being evaluated in two phase 3 studies (NCT05754333 and NCT05999747) for ureter visualization in patients undergoing abdominopelvic surgery, indicating its significant potential in this broader context. nih.gov

Exploratory Oncological Imaging Applications

Beyond its primary application in ureteral visualization, pudexacianinium has been explored for its potential in oncological imaging. The principles of near-infrared fluorescence can be applied to differentiate between cancerous and healthy tissue.

Pudexacianinium has been the subject of investigation for the diagnosis and visualization of carcinoma tissues. It entered a phase 2 clinical trial for breast cancer and malignant melanoma; however, this trial was later terminated based on a strategic decision by the developing company. springer.com Additionally, the broader application of near-infrared fluorescence imaging, for which agents like pudexacianinium are designed, includes margin evaluation during partial nephrectomy in renal cancer and tumor identification in bladder cancer. researchgate.netresearchgate.net Its specific role in visualizing ureters during colorectal cancer surgery also falls within this exploratory area. researchgate.net

Currently, there is no publicly available research or clinical trial data detailing the specific application of pudexacianinium in gastric cancer xenograft models. While patient-derived xenograft (PDX) models are established tools for preclinical cancer research, including for gastric cancer, the use of pudexacianinium within these specific models has not been documented in scientific literature. nih.govnih.gov

Predictive Modeling and Machine Learning Applications in Pharmacology

Predictive modeling plays a crucial role in the clinical development of new compounds like pudexacianinium. Pharmacokinetic (PK) and pharmacodynamic (PD) models are used to understand and predict a drug's behavior in the body, helping to optimize dosing and study design.

For pudexacianinium, a 3-compartment population pharmacokinetic model was developed using data from a phase 1 study in healthy volunteers. nih.gov This model effectively described the plasma and urine concentration-time profiles of the compound. nih.gov A key finding was that the real-time concentration of pudexacianinium in urine is considered a good pharmacodynamic surrogate marker for successful ureter visualization. researchgate.netnih.gov

Simulations based on this model were used to inform the dose selection for a subsequent phase 2 clinical trial. nih.gov Researchers predicted that a 1.0 mg intravenous dose would achieve the target urine concentration necessary for visualization for up to three hours post-administration. nih.gov This modeling and simulation approach allowed for the selection of the 0.3 mg, 1.0 mg, and 3.0 mg doses for the phase 2 study, demonstrating how predictive models can guide later-stage clinical research and decision-making. nih.gov

Future Directions in Fluorescent Probe Design and Development

The development of Pudexacianinium as a near-infrared (NIR) fluorescent agent for real-time, intraoperative ureter visualization has marked a significant advancement in surgical imaging. researchgate.netdrugbank.comastellas.com Its design, which features a heptamethine cyanine (B1664457) core conjugated with β-cyclodextrin moieties, results in high water solubility and rapid renal excretion, properties that are key to its current clinical application. researchgate.netnih.gov Looking forward, the principles underlying Pudexacianinium's development pave the way for further innovations in fluorescent probe design, aiming to enhance targeting specificity, expand diagnostic capabilities, and refine surgical precision.

Innovations in Fluorophore Conjugation Strategies

The core structure of Pudexacianinium, a derivative of indocyanine green (ICG), offers a template for novel conjugation strategies to create next-generation imaging agents. researchgate.netnih.gov While Pudexacianinium itself is designed for rapid excretion, its foundational cyanine dye scaffold is amenable to various modifications to alter its biological targets and retention times. crimsonpublishers.com Future research is likely to explore the substitution of the β-cyclodextrin groups with a variety of functional molecules to create probes with new specificities.

General strategies for modifying cyanine dyes, which could be theoretically applied to create new Pudexacianinium analogs, include:

Targeted Ligand Conjugation: One of the most promising future directions involves conjugating the cyanine fluorophore to specific targeting moieties such as antibodies, peptides, or small molecules. researchgate.netnih.gov This would redirect the probe from renal clearance to specific tissues or cell types, such as tumors. Techniques often involve activating the dye with a reactive group, like an N-hydroxysuccinimide (NHS) ester, which can then form a stable amide bond with primary amines (e.g., lysine (B10760008) residues) on a target protein or antibody. researchgate.netnih.gov

Site-Specific Labeling: To ensure that conjugation does not interfere with the function of the targeting biomolecule, more precise, site-specific labeling techniques are being developed. Chemoenzymatic strategies, for example, allow for the modification of specific sites, like glycans on an antibody, providing a uniform and well-defined final product. rsc.org This approach could be used to create highly specific tumor-imaging agents from a cyanine core.

Modulation of Physicochemical Properties: The functionality of a fluorescent probe is heavily influenced by its physical and chemical properties. Future strategies may involve conjugating cyanine dyes with moieties that systematically alter charge, hydrophilicity, or steric bulk. nih.gov Studies on other cyanine dyes have shown that adding zwitterionic or PEGylated groups can improve tumor-to-background ratios and reduce non-specific uptake in organs like the liver. nih.gov This principle could be applied to design probes with optimized in vivo performance.

| Conjugation Strategy | Target Moiety Functional Group | Resulting Bond | Key Advantage |

|---|---|---|---|

| Amine-Reactive (e.g., NHS Ester) | Primary Amines (e.g., Lysine) | Amide | Simple, rapid, and allows for a high labeling ratio. |

| Thiol-Reactive (e.g., Maleimide) | Sulfhydryls (e.g., Cysteine) | Thioether | Allows for more site-specific labeling, reducing impact on antibody binding affinity. researchgate.net |

| Click Chemistry (e.g., SPAAC) | Azide/Alkyne Groups | Triazole | High efficiency and biorthogonality, enabling precise, metal-free conjugation. rsc.org |

| Chemoenzymatic Labeling | Glycans | Variable | Produces highly uniform and immunoreactive conjugates. rsc.org |

Expanding the Spectrum of Bioimaging Targets

While Pudexacianinium was primarily developed for enhanced visualization of the ureters during abdominopelvic surgery, its foundational technology and the broader class of ICG derivatives have potential applications across a wider range of bioimaging targets. drugbank.comastellas.comresearchgate.net

Research has already suggested that Pudexacianinium (also known as ASP5354) may have utility beyond its primary indication. Studies have investigated its potential for imaging various types of cancer, where it was selectively detected in gastric cancer tissues in mouse models. researchgate.netresearchgate.net This suggests an inherent, albeit less specific, tumor-targeting capability that could be optimized in future derivatives.

The broader field of ICG-based fluorescent probes provides a roadmap for expanding the applications of Pudexacianinium-like molecules:

Oncological Imaging: The most significant area of expansion is in cancer diagnosis and fluorescence-guided surgery. By conjugating the cyanine core to tumor-specific antibodies (e.g., targeting HER2 or EGFR), researchers can create agents that accumulate specifically in malignant tissues. nih.govrsc.org This allows for precise tumor demarcation, identification of positive margins, and detection of metastatic lymph nodes. nih.gov

Lymphatic System Mapping: ICG is already widely used for mapping sentinel lymph nodes in cancers like breast cancer. nih.gov By modifying the substituents on the cyanine dye, it is possible to fine-tune the pharmacokinetics for optimal retention in lymphatic tissues, potentially providing clearer and more detailed diagnoses of lymphatic diseases. nih.gov

Multimodal Imaging: Future probes may incorporate reporters for multiple imaging modalities. For instance, a cyanine fluorophore could be co-conjugated with a chelator for a positron-emitting radiometal (e.g., ⁸⁹Zr). rsc.org Such a dual-labeled agent would enable both preoperative PET scanning for whole-body staging and intraoperative near-infrared fluorescence imaging for precise surgical guidance. rsc.org

researchgate.netnih.gov| Property | Value/Description | Reference |

|---|---|---|

| Chemical Class | Indocyanine Green (ICG) Derivative | |

| Core Structure | Heptamethine Cyanine Skeleton |

Q & A

Q. What is the mechanism by which pudexacianinium enables intraoperative ureter visualization?

Pudexacianinium, an indocyanine-green derivative, exhibits near-infrared fluorescence (NIR-F) properties with absorption at 780 nm and emission at 820 nm. Its hydrophilic structure allows rapid urinary excretion without metabolic degradation, achieving real-time ureter visualization via fluorescence imaging during surgery. The dye accumulates in the urinary tract, enabling continuous visualization under NIR-F imaging systems. Preclinical studies in minipigs demonstrated that urine concentrations >1 μg/mL correlate with sufficient fluorescence intensity for surgical guidance .

Q. How was the optimal dose of pudexacianinium determined in phase 2 clinical trials?

The phase 2 trial compared 0.3 mg, 1.0 mg, and 3.0 mg doses in laparoscopic colorectal surgery. The 1.0 mg dose was selected as optimal based on:

- Visualization Success : 83.3% of participants achieved sustained fluorescence at the end of surgery (vs. 66.7% for 0.3 mg and 100% for 3.0 mg).

- Fluorescence Intensity : Median qualitative scores were "moderate" (2/3) for 1.0 mg vs. "strong" (3/3) for 3.0 mg, with no significant clinical difference in visualization quality.

- Safety : No treatment-related adverse events were observed, supporting 1.0 mg as the balance between efficacy and safety .

Q. What experimental design considerations are critical for evaluating pudexacianinium's pharmacokinetics?

Key elements include:

- Population Pharmacokinetic (PK) Modeling : Nonlinear mixed-effects modeling of plasma and urine concentration-time data to account for interpatient variability (e.g., renal function, BMI).

- Dose Proportionality : Confirming linear PK across doses (e.g., phase 1 data showed dose-proportional plasma exposure up to 24 mg).

- Urine Concentration Thresholds : Targeting >1 μg/mL urine concentration for fluorescence, validated in minipig models .

Advanced Research Questions

Q. How do covariates such as renal function or BMI influence pudexacianinium's pharmacokinetics?

Population PK analyses identified renal function as a primary covariate affecting clearance. Patients with reduced glomerular filtration rate (GFR) showed prolonged plasma exposure, necessitating dose adjustments in renal impairment cohorts. BMI had minimal impact due to the dye’s hydrophilicity and rapid renal excretion. Simulations using validated PK models are recommended to optimize dosing in subpopulations .

Q. What methodologies resolve discrepancies between qualitative surgeon assessments and quantitative fluorescence measurements?

Phase 2 trials employed:

- Contrast Enhancement Factor (CEF) : A threshold of >1.5 was set for fluorescence identification, with 89.7% (1.0 mg) and 95.2% (3.0 mg) of data points exceeding this value.

- Correlation Analysis : Spearman’s rank correlation compared surgeons’ intraoperative qualitative scores (mild/moderate/strong) with post-hoc video-analysis CEF values, showing strong concordance (r = 0.82, p < 0.001). This dual-assessment approach validated clinical utility .

Q. How can researchers address conflicting data between preclinical and clinical studies on pudexacianinium's safety margins?

Preclinical studies in minipigs suggested no toxicity at 0.01 mg/kg, while phase 1 trials confirmed safety up to 24 mg in humans. To reconcile this:

- Interspecies Scaling : Allometric scaling adjusted for metabolic rate differences.

- Safety Pharmacokinetics : Monitored plasma AUC and urinary excretion rates to ensure no tissue accumulation.

- Exploratory Biomarkers : Assessed urinary biomarkers (e.g., NGAL) to detect subclinical renal toxicity, which were absent in clinical cohorts .

Q. What statistical approaches are optimal for analyzing dose-response relationships in pudexacianinium trials?

- Mixed-Effects Models : Analyzed fluorescence duration and intensity as repeated measures, adjusting for surgical duration and anesthesia effects.

- Nonparametric Tests : Used for skewed CEF distributions (e.g., Kruskal-Wallis test for dose-group comparisons).

- Consensus Scoring : Surgeons’ binary assessments (benefit/no benefit) were aggregated using Fleiss’ kappa to quantify inter-rater reliability (κ = 0.76) .

Methodological Guidelines

Q. How to design a robust phase 3 trial for pudexacianinium?

- Primary Endpoint : Rate of iatrogenic ureteral injury (IUI) reduction vs. standard care (prophylactic stenting).

- Adaptive Design : Incorporate interim analyses for dose refinement based on PK/PD modeling.

- Control Group : Use sham fluorescence imaging to blind surgeons, minimizing bias.

- Sample Size : Power calculations assuming 50% IUI risk reduction (α = 0.05, β = 0.2) .

Q. What are the best practices for validating NIR-F imaging systems in pudexacianinium studies?

- Calibration Standards : Use phantoms with known pudexacianinium concentrations to standardize fluorescence intensity measurements.

- Inter-Operator Variability : Train surgeons using standardized imaging protocols and assess reproducibility via intraclass correlation coefficients (ICC > 0.9).

- Signal-to-Noise Ratio (SNR) : Maintain SNR > 10 dB by optimizing camera exposure settings and minimizing ambient light interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.